5α-Dihydrotestosterone-19,19,19-d3
Description
Fundamental Principles of Stable Isotope Labeling in Biological Systems
Stable isotope labeling involves the incorporation of "heavy" isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. isotope.com These labeled compounds are chemically identical to their naturally occurring ("light") counterparts but have a higher mass. This mass difference allows them to be distinguished and quantified by mass spectrometry. acs.org
In biological systems, these labeled molecules behave almost identically to their unlabeled forms, participating in the same biochemical reactions and pathways. nih.gov This allows researchers to introduce a labeled compound into a biological system and track its metabolic fate, identifying and quantifying its various metabolites. This approach, often referred to as tracer analysis, provides invaluable insights into the dynamics of metabolic networks. nih.gov
Rationale for Deuterium Incorporation in Steroid Research
Deuterium, a stable isotope of hydrogen, is frequently used for labeling steroids for several key reasons. The substitution of hydrogen with deuterium creates a stable, non-radioactive tracer that can be readily detected by mass spectrometry. nih.gov This is particularly advantageous in steroid research, where the low concentrations of many hormones and their metabolites in biological fluids and tissues necessitate highly sensitive and specific detection methods. bioscientifica.com
One of the primary applications of deuterium-labeled steroids is in isotope dilution mass spectrometry (ID-MS). In this technique, a known amount of the deuterated steroid, such as 5α-Dihydrotestosterone-19,19,19-d3, is added to a biological sample as an internal standard. sigmaaldrich.com Because the labeled standard has nearly identical physicochemical properties to the endogenous (unlabeled) analyte, it experiences the same losses during sample preparation and analysis. sigmaaldrich.com By measuring the ratio of the unlabeled to the labeled steroid in the mass spectrometer, researchers can accurately quantify the concentration of the endogenous steroid, correcting for any analytical variability. thieme-connect.com This method is now considered the gold standard for steroid hormone analysis, offering superior accuracy and specificity compared to traditional immunoassays. nih.gov
Furthermore, deuterium labeling can influence the rate of metabolic reactions through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage often requires more energy. mdpi.com This can slow down metabolic processes that involve the breaking of a C-H bond at the site of deuteration. nih.gov This property can be exploited to study the mechanisms of enzymatic reactions and to develop drugs with improved pharmacokinetic profiles. nih.gov
Significance of this compound as a Research Tool
5α-Dihydrotestosterone (DHT) is a potent androgen that is synthesized from testosterone (B1683101) by the enzyme 5α-reductase. wikipedia.org It plays a crucial role in various physiological processes and is implicated in a number of pathologies. nih.gov The deuterated analog, this compound, where the three hydrogen atoms of the C19 methyl group are replaced by deuterium, serves as an indispensable tool in a variety of research applications.
The primary use of this compound is as an internal standard for the highly accurate quantification of endogenous DHT levels in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This is critical for studying the role of DHT in both normal physiology and in disease states. For instance, accurate measurement of DHT is essential in research on prostate cancer, benign prostatic hyperplasia, and disorders of sex development. nih.govnih.gov
The use of deuterated standards like this compound has significantly advanced our understanding of androgen metabolism and action. It allows for the reliable measurement of low steroid concentrations in complex biological matrices, such as serum, plasma, and tissue homogenates. bioscientifica.comnih.gov This has enabled researchers to investigate subtle changes in steroid profiles associated with various conditions and to explore the intricate cross-talk between different hormonal signaling pathways. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₇D₃O₂ |
| Molecular Weight | 293.49 g/mol |
| Isotopic Purity | Typically ≥98% |
| Applications | Internal standard for mass spectrometry, metabolic research |
Research Findings Enabled by Deuterated DHT
The application of deuterated DHT as an internal standard has been instrumental in a wide range of clinical and preclinical research studies.
Endocrinology and Clinical Chemistry: The development of robust LC-MS/MS methods using deuterated internal standards has led to the establishment of accurate reference intervals for androgens in various populations, including children and adolescents. nih.govoup.com This has improved the diagnosis and management of endocrine disorders.
Reproductive Medicine: Studies investigating conditions like Polycystic Ovary Syndrome (PCOS) have utilized these precise analytical methods to measure androgen levels in maternal and umbilical cord blood, providing insights into the hormonal environment during pregnancy. nih.govscispace.com
Hair Analysis: Researchers have developed methods to measure steroid hormones in small hair samples, reflecting long-term hormone exposure. These methods rely on deuterated standards for accurate quantification. epa.gov
Properties
Molecular Formula |
C19H27D3O2 |
|---|---|
Molecular Weight |
293.46 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of 5α Dihydrotestosterone 19,19,19 D3
Chemical Synthesis Pathways for Deuterated 5α-Dihydrotestosterone
The synthesis of 5α-Dihydrotestosterone-19,19,19-d3 is not a trivial process and involves a multi-step pathway that strategically introduces the deuterium (B1214612) atoms at the C-19 methyl group.
A common strategy for the synthesis of 19-deuterated steroids involves the use of a 19-norsteroid precursor. This allows for the introduction of a deuterated methyl group at the C-10 position, which becomes the C-19 methyl group. A plausible precursor for the synthesis of d3-DHT is a 19-nor-androstane derivative.
The key reaction for introducing the trideuterated methyl group is a Grignard reaction using deuterated methyl magnesium bromide (CD3MgBr) mdpi.com. This is followed by a series of reactions to construct the final DHT molecule. An efficient synthesis of unlabeled 5α-dihydrotestosterone starts from 3β-hydroxy-5α-androstan-17-one nih.gov. A similar pathway would be followed after the initial introduction of the deuterated methyl group.
The general reaction conditions for the multi-step synthesis would involve:
Protection of functional groups: To prevent unwanted side reactions, existing hydroxyl and keto groups on the steroid backbone are protected using appropriate protecting groups.
Grignard Reaction: The 19-norsteroid precursor is reacted with CD3MgBr in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions.
Oxidation and Reduction Steps: Subsequent steps involve oxidation of hydroxyl groups and reduction of keto groups to yield the desired stereochemistry of 5α-dihydrotestosterone. Milder oxidizing agents are often preferred to avoid the use of toxic reagents nih.gov.
Deprotection: The final step involves the removal of all protecting groups to yield this compound.
| Precursor Type | Key Reagent | Reaction Type | Purpose |
|---|---|---|---|
| 19-nor-androstane derivative | CD3MgBr | Grignard Reaction | Introduction of the 19,19,19-d3 methyl group |
| 3β-hydroxy-5α-androstan-17-one (for unlabeled synthesis) | N-methylmorpholine N-oxide (NMO)/tetrapropylammonium perruthenate (TPAP) | Oxidation | Conversion of a hydroxyl group to a ketone |
The specificity of deuterium incorporation at the 19-position is primarily achieved through the choice of the starting material. By beginning with a 19-nor steroid, which lacks the methyl group at the C-10 position, the subsequent addition of the deuterated methyl group via the Grignard reagent ensures that the deuterium label is exclusively located at the newly formed C-19 position.
Catalytic deuteration is another method for introducing deuterium, though it may offer less specific incorporation depending on the substrate and catalyst used researchgate.netnih.gov. However, for the specific synthesis of a 19-trideuterated compound, the Grignard reaction with a 19-nor precursor is a more direct and specific method.
Derivatization Strategies for Analytical Enhancement
5α-dihydrotestosterone ionizes inefficiently, presenting analytical challenges, especially at the low concentrations found in biological samples ed.ac.ukendocrine-abstracts.org. Chemical derivatization is therefore a common strategy to improve its ionization efficiency and sensitivity of detection by mass spectrometry.
Hydrazine-based reagents react with the ketone group of DHT to form hydrazones. 2-hydrazino-1-methylpyridine (HMP) is a particularly effective derivatizing agent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) sigmaaldrich.com.
The reaction with HMP introduces a permanently charged moiety, which significantly enhances the ionization efficiency of the DHT molecule ed.ac.uk. This derivatization can lead to a 70- to 1600-fold increase in sensitivity compared to the underivatized steroid sigmaaldrich.com. The derivatization reaction is typically carried out at 60°C for one hour sigmaaldrich.com. The resulting DHT-HMP derivative can be detected with high sensitivity using selected reaction monitoring (SRM) in LC-MS/MS analysis ed.ac.ukendocrine-abstracts.org.
| Reagent | Reaction Product | Analytical Enhancement | Typical Reaction Conditions |
|---|---|---|---|
| 2-hydrazino-1-methylpyridine (HMP) | DHT-hydrazone | Increased ionization efficiency and sensitivity in LC-ESI-MS | 60°C for 1 hour |
Picolinic acid is another reagent used to derivatize steroids for enhanced detection in LC-MS/MS analysis nih.govnih.gov. It reacts with the hydroxyl group of DHT to form a picolinoyl ester. This derivatization enhances the ionization and detection sensitivity of androgens nih.gov.
The derivatized analytes are typically analyzed using multiple-reaction-monitoring (MRM) mode with positive electrospray ionization nih.gov. The precursor ion for the picolinic acid derivatized DHT is m/z 396.3, which fragments to a major product ion of m/z 255.3 nih.gov. This method allows for the development of sensitive quantitative assays for DHT in biological samples nih.govvnu.edu.vn.
Trimethylsilylation is a common derivatization technique for the analysis of steroids by gas chromatography-mass spectrometry (GC-MS). This process involves reacting the hydroxyl and keto groups of the steroid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers and enol ethers.
This derivatization increases the volatility and thermal stability of the steroid, making it more amenable to GC analysis. The resulting TMS derivatives of DHT can then be readily analyzed by GC-MS, providing characteristic fragmentation patterns that can be used for identification and quantification.
Advanced Analytical Methodologies Utilizing 5α Dihydrotestosterone 19,19,19 D3 As an Internal Standard
Mass Spectrometry-Based Quantification Techniques for Steroids
Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for steroid analysis. nih.govnih.govnih.govyoutube.com The high sensitivity and specificity of MS allow for the unambiguous identification and quantification of individual steroids, even in complex mixtures. nih.govnih.govtexilajournal.com The use of a stable isotope-labeled internal standard, such as 5α-Dihydrotestosterone-19,19,19-d3, is a cornerstone of these methodologies, ensuring the highest level of accuracy by compensating for analyte loss at virtually every stage of the analytical process. texilajournal.comlumiprobe.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of steroids in various biological fluids, including serum, plasma, and saliva. nih.govmsacl.orged.ac.ukmsacl.org Its high sensitivity and specificity make it particularly suitable for measuring low-concentration hormones like DHT. ed.ac.ukmsacl.org
The development of robust LC-MS/MS methods for 5α-Dihydrotestosterone quantification is a multi-step process that relies heavily on the use of an appropriate internal standard like this compound. nih.govmsacl.orgnih.gov The method typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation often includes protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the bulk of the biological matrix. nih.govmsacl.orgresearchgate.net The internal standard, this compound, is added at the beginning of this process to account for any analyte loss during these steps. nih.govmsacl.org
Chromatographic separation is typically achieved using a reversed-phase C18 or similar column, which separates DHT from other isomeric and isobaric steroids, a critical step for accurate quantification. nih.govresearchgate.net The mobile phase usually consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization efficiency. nih.govmedpace.com
For detection, electrospray ionization (ESI) is commonly used to generate charged precursor ions of both the native DHT and the deuterated internal standard. msacl.orgmedpace.com These precursor ions are then fragmented in the collision cell of the tandem mass spectrometer, and specific product ions are monitored using multiple reaction monitoring (MRM). nih.govnih.govmedpace.com The use of MRM provides excellent specificity and reduces chemical noise. nih.gov In some cases, derivatization of DHT with reagents like picolinic acid or hydroxylamine (B1172632) is employed to improve ionization efficiency and sensitivity, especially when measuring very low concentrations. nih.govmsacl.orgnih.gov
Below is a table of representative MRM transitions for native and derivatized DHT and its deuterated internal standard.
| Compound | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) |
| 5α-Dihydrotestosterone (DHT) | None | 291.2 | 255.2 |
| This compound | None | 294.2 | 258.2 |
| DHT (Picolinic Acid derivative) | Picolinic Acid | 396.3 | 255.3 |
| DHT-d3 (Picolinic Acid derivative) | Picolinic Acid | 399.3 | 258.3 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest level of precision and accuracy in quantitative analysis. nih.govnih.gov The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of the analytical workflow. lumiprobe.comnih.govnih.gov This "isotope-labeled" internal standard is chemically identical to the endogenous analyte and thus behaves identically during all sample preparation and analysis steps. texilajournal.comlumiprobe.comnih.gov
Because the native analyte and the labeled standard are nearly indistinguishable chemically, any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard. The mass spectrometer, however, can readily differentiate between the two based on their mass difference. The final concentration of the analyte is determined by the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard. nih.gov This ratioing technique effectively cancels out most sources of analytical error, leading to highly precise and accurate measurements. texilajournal.comnih.gov
The use of a stable isotope-labeled internal standard like this compound is particularly crucial for overcoming matrix effects, a common source of inaccuracy in LC-MS/MS analysis of biological samples. nih.govdshs-koeln.deresearchgate.net Matrix effects, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, are compensated for because they affect the analyte and the internal standard to the same extent. texilajournal.comdshs-koeln.de
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, often favored for its high chromatographic resolution. nih.govx-mol.com It almost always requires derivatization of the steroids to increase their volatility and thermal stability for gas-phase analysis. acs.orgtandfonline.comnih.govacs.org Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govacs.org
In GC-MS methods, this compound serves the same critical role as an internal standard as in LC-MS/MS. nih.gov It is added to the sample prior to derivatization and extraction. After derivatization, the sample is injected into the gas chromatograph, where the derivatized steroids are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra, with their characteristic fragmentation patterns, provide high specificity for identification and quantification.
Quantification is based on the ratio of the ion currents of selected fragments of the derivatized endogenous DHT and the derivatized this compound. nih.gov
High-resolution mass spectrometry (HRMS) offers significant advantages in the field of steroidomics, which aims to comprehensively analyze the complete steroid profile of a biological system. nih.govnih.govspringernature.com Unlike tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio of ions with very high accuracy. ed.ac.uknih.govspringernature.com
This high mass accuracy allows for the determination of the elemental composition of an ion, which greatly enhances the confidence in compound identification. nih.gov When using this compound as an internal standard with HRMS, the mass difference between the native and labeled compound can be measured with extreme precision, further improving the reliability of the quantification.
Furthermore, HRMS can perform untargeted or "discovery" steroidomics, where all detectable ions in a sample are measured and analyzed. nih.govspringernature.com In such studies, the known mass of the deuterated internal standard can be used as a "lock mass" to ensure mass accuracy throughout the entire analytical run, improving the reliability of identifying unknown steroids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Method Validation and Performance Metrics in Research Settings
The validation of any analytical method is crucial to ensure that it is fit for its intended purpose. For research applications utilizing this compound as an internal standard, method validation demonstrates the reliability and robustness of the assay. Key performance metrics that are assessed during method validation include:
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte of interest (DHT) from other components in the sample, particularly isomeric and isobaric steroids. nih.gov This is typically assessed by analyzing blank matrix samples and samples spiked with potentially interfering compounds.
Linearity and Range : The concentration range over which the method provides a linear response, typically demonstrated by a correlation coefficient (r²) of ≥ 0.99. msacl.orgnih.gov
Accuracy : The closeness of the measured concentration to the true concentration. It is often evaluated by analyzing quality control (QC) samples at different concentrations, with an acceptance criterion typically within ±15% bias (±20% at the lower limit of quantification). nih.govnih.gov
Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV %), with an acceptance limit of ≤ 15% (≤ 20% at the lower limit of quantification). nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. nih.gov
Matrix Effect : The effect of co-eluting substances from the biological matrix on the ionization of the analyte. rsc.org It is evaluated by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample. nih.gov The use of this compound is intended to minimize the impact of matrix effects, and the coefficient of variation of the matrix factor should ideally be ≤ 15%. researchgate.net
Recovery : The efficiency of the extraction process, which should be consistent and reproducible. nih.gov
Stability : The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
The following table summarizes typical acceptance criteria for method validation in a research setting.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) |
| Precision (CV %) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect (CV of matrix factor) | ≤ 15% |
By rigorously validating the analytical method, researchers can have high confidence in the quality and reliability of the quantitative data obtained for 5α-Dihydrotestosterone.
Assessment of Analytical Sensitivity, Accuracy, and Precision
The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving high analytical sensitivity, accuracy, and precision in the quantification of endogenous DHT by isotope dilution mass spectrometry (ID-MS). nih.gov This technique, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional methods like immunoassays. nih.govnih.govnih.gov
The analytical sensitivity of an assay, often defined by the lower limit of quantification (LLOQ), is significantly enhanced by the use of a deuterated internal standard. The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For instance, in a developed LC-MS/MS method for DHT analysis, the LLOQ was established as the lowest point on the calibration curve where the signal was at least three times higher than the blank sample. nih.gov
Accuracy, which refers to the closeness of a measured value to the true value, is greatly improved by the internal standard's ability to compensate for variations during sample processing and analysis. nih.gov In one study, the accuracy of a multi-steroid LC-MS/MS assay, which included androgens, ranged from 95% to 108%. nih.gov Another study evaluating DHT analysis reported method accuracy based on the recoveries of quality control (QC) samples at different concentrations. nih.gov
Precision, the measure of reproducibility of a measurement, is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The use of DHT-d3 helps to minimize variability. For example, a multi-steroid LC-MS/MS assay demonstrated precision with RSDs ranging from 4.5% to 10.1%. nih.gov Another study assessing DHT analysis evaluated intra- and inter-day precision using QC samples at low, medium, and high concentrations. nih.gov
The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing deuterated internal standards for steroid analysis:
| Parameter | Typical Performance | Reference |
| Precision (RSD) | 4.5% - 10.1% | nih.gov |
| Accuracy | 95% - 108% | nih.gov |
| Extraction Recovery | 60% - 84% | nih.gov |
These data underscore the capability of methods employing deuterated internal standards like DHT-d3 to deliver the high level of performance required for reliable clinical and research applications.
Mitigation of Matrix Effects and Chromatographic Interferences
Biological matrices such as serum, plasma, and urine are complex mixtures containing numerous endogenous and exogenous compounds. These components can interfere with the analysis of the target analyte, leading to inaccurate quantification. Two major challenges in bioanalysis are matrix effects and chromatographic interferences.
Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. wuxiapptec.com This can significantly impact the accuracy and precision of the measurement. Stable isotope-labeled internal standards like this compound are considered the gold standard for mitigating matrix effects. restek.com Because DHT-d3 is chemically and physically almost identical to the native DHT, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. wuxiapptec.comresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reliable results. wuxiapptec.com One study reported that their LC-MS/MS method for steroids was practically free of matrix effects. nih.gov
Chromatographic interferences arise from compounds that have similar retention times to the analyte and can produce overlapping signals in the chromatogram. This is a particular challenge in steroid analysis due to the structural similarity of many steroid hormones. researchgate.net Immunoassays are particularly susceptible to cross-reactivity from structurally related steroids, which can lead to overestimated concentrations. nih.govspringermedizin.de While LC-MS/MS offers much higher selectivity, the potential for isobaric interferences (compounds with the same mass) still exists. cerilliant.com The use of tandem mass spectrometry (MS/MS) helps to resolve this by monitoring specific precursor-to-product ion transitions. However, a stable isotope-labeled internal standard like DHT-d3 provides an additional layer of certainty. Since it has a different mass-to-charge ratio (m/z) from the native analyte, it can be distinguished by the mass spectrometer even if it co-elutes with interfering compounds. nih.gov
The following table outlines strategies to minimize interferences in steroid analysis:
| Interference Type | Mitigation Strategy | Reference |
| Matrix Effects | Use of stable isotope-labeled internal standards (e.g., DHT-d3) | wuxiapptec.comrestek.com |
| Chromatographic Interferences | High-performance liquid chromatography (HPLC) for separation | springermedizin.de |
| Isobaric Interferences | Tandem mass spectrometry (MS/MS) with specific ion transitions | cerilliant.comnih.gov |
By employing these strategies, particularly the use of this compound, analytical methods can achieve the high degree of specificity required for accurate steroid hormone measurement in complex biological samples.
Innovations and Challenges in Steroidomics with Deuterated Standards
Steroidomics , the comprehensive analysis of all steroids in a biological system, is a rapidly advancing field with the potential to provide deep insights into endocrine function and dysfunction. researchgate.netsnf.ch Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technology for steroidomics, and the use of deuterated internal standards is integral to achieving the necessary quantitative accuracy. researchgate.net
Innovations in this area are being driven by several factors:
Multiplexing: LC-MS/MS allows for the simultaneous measurement of a large panel of steroids in a single analytical run. nih.govresearchgate.net This provides a more complete picture of the steroid profile and the interplay between different hormones.
High-Throughput Methods: Advances in chromatography, such as the use of shorter columns and faster gradients, are enabling higher sample throughput, which is crucial for large-scale clinical and research studies. wada-ama.org
Improved Sensitivity: Modern mass spectrometers offer enhanced sensitivity, allowing for the detection and quantification of steroids at very low concentrations. nih.gov
Standardization: There is a growing emphasis on the standardization and harmonization of steroid assays, with LC-MS/MS playing a key role in the development of reference measurement procedures and the characterization of reference materials. nih.govresearchgate.net
Despite these advances, several challenges remain in the field of steroidomics:
Availability of Standards: A major bottleneck is the limited availability of suitable, high-purity deuterated internal standards for the vast number of steroid metabolites. researchgate.net
Isotopic Stability: As mentioned previously, the stability of deuterium (B1214612) labels can be a concern, and care must be taken to avoid isotopic exchange during sample storage and processing. researchgate.net
Data Analysis: The large and complex datasets generated in steroidomics studies require sophisticated bioinformatics tools for data processing, statistical analysis, and biological interpretation. snf.ch
Method Validation: The validation of multiplexed steroidomics assays is a complex and time-consuming process, requiring careful assessment of parameters for each individual steroid. researchgate.net
The continued development and availability of high-quality deuterated internal standards, such as this compound, will be critical for overcoming these challenges and realizing the full potential of steroidomics in advancing our understanding of steroid biochemistry and its role in health and disease.
Research Applications of 5α Dihydrotestosterone 19,19,19 D3 in Androgen Metabolism and Biochemical Signaling
Elucidation of Androgen Biosynthetic and Metabolic Pathways
The synthesis and breakdown of androgens are critical processes for normal physiological function, and their dysregulation is implicated in numerous pathological conditions. d3-DHT has been instrumental in dissecting the nuances of these pathways.
Investigation of the Classic 5α-Dihydrotestosterone Formation Pathway from Testosterone (B1683101)
The classic or canonical pathway of androgen synthesis involves the conversion of testosterone to the more potent 5α-dihydrotestosterone (DHT) by the action of the enzyme 5α-reductase. bham.ac.ukherbex.tnnih.gov This conversion is a pivotal step in androgen action in many target tissues. bham.ac.uk The use of deuterated standards like d3-DHT in LC-MS/MS methods allows for the precise quantification of endogenously produced DHT, enabling researchers to study the efficiency and regulation of this classic pathway under various physiological and pathological conditions. nih.govmedpace.com By using d3-DHT as an internal standard, analytical variability can be minimized, leading to more accurate and reliable measurements of DHT levels. nih.govmsacl.org
Characterization of the Backdoor Pathway and Alternative Steroidogenic Routes to 5α-Dihydrotestosterone
In addition to the classic pathway, alternative routes to DHT synthesis, collectively known as the "backdoor pathway," have been identified. These pathways bypass testosterone as an intermediate and are crucial in certain developmental stages and disease states. The backdoor pathway involves the conversion of 17α-hydroxyprogesterone to DHT through a series of intermediates. The ability to accurately measure a comprehensive panel of steroids, including DHT and its precursors, is essential for understanding the contribution of these alternative pathways. nih.gov Stable-isotope dilution LC-MS/MS methods, which utilize internal standards such as d3-DHT, provide the necessary sensitivity and specificity to quantify the various steroids involved in both the classic and backdoor pathways. This allows for a detailed characterization of the steroidogenic flux and the relative importance of each pathway in different biological contexts. nih.gov
Role of Specific Enzymes in 5α-Dihydrotestosterone Metabolism (e.g., 5α-reductase, 3α/3β-hydroxysteroid dehydrogenases, aromatase)
The metabolic fate of DHT is determined by the activity of several key enzymes. 5α-Dihydrotestosterone-19,19,19-d3 is a critical tool for studying the kinetics and inhibition of these enzymes.
5α-reductase: This enzyme exists in different isoforms and is responsible for the synthesis of DHT from testosterone. eurofinsdiscovery.com Assays utilizing labeled substrates are employed to determine the inhibitory activity of various compounds on 5α-reductase. mdpi.comsemanticscholar.orgresearchgate.net The development of sensitive LC-MS/MS methods using d3-DHT as an internal standard allows for the accurate quantification of DHT produced in these assays, providing a precise measure of enzyme activity and inhibition. nih.gov
3α/3β-hydroxysteroid dehydrogenases (HSDs): These enzymes are involved in the inactivation of DHT by converting it to 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). oup.comunimi.it The metabolism of DHT to these inactive forms is a crucial step in regulating androgenic activity. Studies have shown that 3α-HSD is the major enzyme in the human liver responsible for DHT reduction. drugbank.com The use of labeled DHT allows for the tracing of its conversion to these metabolites, enabling the characterization of 3α/3β-HSD activity in various tissues. researchgate.netnih.gov
Aromatase: This enzyme, also known as CYP19A1, converts androgens to estrogens. wikipedia.org While testosterone is the primary substrate for aromatase, the influence of other androgens, including DHT, on its activity is an area of active research. Studies have shown that DHT can modulate aromatase activity, with stimulatory effects at low concentrations and inhibitory effects at higher concentrations. nih.govresearchgate.net The use of deuterated standards in analytical methods helps in accurately measuring the levels of androgens and estrogens, which is crucial for understanding the complex interplay between these hormones and aromatase activity. nih.gov
In Vivo Metabolic Tracing Studies in Animal Models
The use of this compound in animal models provides a dynamic view of androgen metabolism and allows for the investigation of steroid flux in a whole-organism context.
Application of this compound for Tracing Steroid Flux
In vivo studies are essential for understanding the complex interplay of metabolic pathways within a living organism. nih.gov By administering d3-DHT to animal models, researchers can trace its distribution, metabolism, and excretion. This approach provides valuable insights into the pharmacokinetics of DHT and the factors that influence its bioavailability and clearance. The ability to differentiate the administered deuterated compound from endogenous steroids is a key advantage of this technique.
Analysis of Deuterated Metabolite Profiles
Following the administration of deuterated DHT, the analysis of biological samples such as urine and plasma can reveal the profile of its metabolites. One study investigating the urinary steroid profile after the administration of [16,16,17-2H3]-DHT found that a significant portion of the dose was recovered as deuterated 5α-androstane glucuronides. researchgate.net The major metabolites identified were androsterone, 5α-androstane-3α,17β-diol, 5α-androstane-3β,17β-diol, and unchanged DHT. researchgate.net
Table 1: Recovery of Deuterated 5α-Androstane Glucuronides in Urine within 24 Hours
| Metabolite | Percentage of Recovered Dose |
| Androsterone | 33.2% |
| 5α-androstane-3α,17β-diol | 2.5% |
| 5α-androstane-3β,17β-diol | 0.9% |
| Dihydrotestosterone (DHT) | 7.2% |
| Total Recovery | 43.8% |
Data from a study involving the oral application of [16,16,17-2H3]-DHT. researchgate.net
This type of detailed metabolite profiling is crucial for understanding the complete metabolic cascade of DHT and how it may be altered in different physiological or disease states. The use of stable isotope-labeled compounds like this compound is fundamental to the advancement of our knowledge in androgen metabolism and its role in health and disease.
Assessment of Kinetic Isotope Effects on Steroid Transformations
The use of isotopically labeled steroids, such as this compound (DHT-d3), is a cornerstone of advanced biochemical research, particularly for elucidating the mechanisms of enzyme-catalyzed reactions through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of steroid metabolism, this provides profound insights into the rate-limiting steps of enzymatic pathways.
The substitution of three hydrogen atoms with deuterium (B1214612) on the C-19 methyl group of 5α-dihydrotestosterone creates a molecule that is chemically identical to the endogenous androgen but physically heavier at that specific position. The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage smolecule.com. When an enzyme-catalyzed step involves the breaking of this C-H bond, the reaction will proceed more slowly with the deuterated substrate. By precisely measuring this change in reaction velocity, researchers can determine if C-H bond cleavage is a rate-determining step in the transformation.
For instance, studies on hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes, which are critical for steroid synthesis and catabolism, frequently employ deuterated substrates to probe their mechanisms. The measurement of primary isotope effects using deuterated cofactors like NADPD has been used to dissect the discrete steps in the reduction of DHT, revealing that the chemical (hydride transfer) step is partially rate-limiting and that product release can be slow, masking the true isotope effect nih.gov. While not directly involving the C-19 position, this illustrates the principle of using KIE to understand steroid-enzyme interactions. Similarly, deuteration can influence the stability of enzyme-inhibitor complexes, providing another layer of mechanistic detail scbt.com. Therefore, this compound serves as a powerful tool for investigating the transition states and rate-limiting steps of enzymes involved in androgen metabolism and elimination.
In Vitro and Ex Vivo Biochemical Investigations
Cell-Based Assays for Enzyme Activity and Regulatory Mechanisms (e.g., 5α-reductase inhibition assays)
Cell-based assays are indispensable for screening potential therapeutic agents and understanding the regulation of key enzymes in androgen metabolism, such as steroid 5α-reductase (5αR). This enzyme is responsible for the irreversible conversion of testosterone to the more potent 5α-dihydrotestosterone (DHT) scbt.commdpi.commdpi.com. Inhibition of 5αR is a therapeutic strategy for conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia sci-hub.se.
In a typical 5α-reductase inhibition assay, cultured cells (e.g., human prostate cells or cells engineered to express specific 5αR isozymes) are incubated with testosterone and a potential inhibitor nih.govmdpi.com. The activity of the enzyme is determined by measuring the amount of DHT produced. Here, this compound plays a critical role as an internal standard in the gold-standard analytical method: liquid chromatography-tandem mass spectrometry (LC-MS/MS) sigmaaldrich.comnih.gov.
Due to the low physiological concentrations of DHT, highly sensitive and specific quantification is required endocrine-abstracts.org. By adding a known amount of DHT-d3 to the sample prior to extraction and analysis, researchers can account for any loss of the analyte during sample preparation and variations in instrument response. The mass spectrometer can distinguish between the endogenous, newly formed DHT and the heavier DHT-d3 standard based on their mass-to-charge ratio sigmaaldrich.com. This stable isotope dilution method allows for highly accurate and precise quantification of the DHT produced, enabling the reliable determination of an inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Inhibitor | Target Isozyme(s) | IC50 Value (µM) | Inhibition Type |
|---|---|---|---|
| Dutasteride | Type 1 & 2 | 0.0048 | Noncompetitive |
| Finasteride | Type 2 > Type 1 | 0.036 | Competitive |
| Epristeride | Type 2 | - | Uncompetitive |
Data derived from enzymatic assays where deuterated standards are essential for accurate LC-MS/MS quantification of products. science.goveurofinsdiscovery.comnih.gov
Cellular Response Studies to Deuterated Androgens (e.g., proteomic alterations, gene expression modulation)
Understanding how androgens like DHT modulate cellular function is crucial for fields ranging from endocrinology to oncology. Upon entering a target cell, DHT binds to the androgen receptor (AR), which then translocates to the nucleus and acts as a transcription factor, altering the expression of numerous genes glowm.com. These changes in gene expression lead to subsequent alterations in the proteome, culminating in a physiological response.
Modern systems biology approaches, such as transcriptomics (RNA-seq) and proteomics (mass spectrometry-based), are used to obtain a global view of these cellular responses. Studies have used these techniques to analyze the effects of DHT on various cell types, such as ovarian granulosa cells and prostate cancer cells researchgate.netresearchgate.netmdpi.com. For example, proteomic analysis of rat granulosa cells treated with DHT revealed the upregulation of 28 proteins and the downregulation of 10 proteins, affecting processes like cell proliferation, metabolism, and apoptosis researchgate.netresearchgate.net.
In these complex analyses, this compound can be employed as a tracer or a quantitative standard. In stable isotope labeling experiments, cells can be treated with the deuterated androgen to trace its metabolic fate and identify its downstream metabolites within the cell. More commonly in quantitative proteomics, stable isotope labeling is a key strategy for accurately comparing protein abundance between different states (e.g., with and without DHT treatment) nih.govcore.ac.uk. While methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are prevalent, DHT-d3 can serve as a heavy-labeled spike-in standard to ensure precise quantification of specific androgen-regulated proteins or to normalize data across different experimental runs. This ensures that the observed changes in protein or gene expression are genuinely due to the androgen stimulus and not analytical variability.
| Cell Type | Methodology | Key Findings |
|---|---|---|
| Rat Ovarian Granulosa Cells | Label-Free Quantitative Proteomics | Identified 38 differentially expressed proteins. DHT was found to affect cell survival, growth, apoptosis, and metabolism. researchgate.netresearchgate.net |
| VCaP Prostate Cancer Cells | Transcriptomics & Proteomics | Demonstrated largely concordant changes at gene and protein levels upon androgen stimulation. mdpi.com |
| Rat Prostate | Northern Blot Analysis | DHT (via testosterone) modulates mRNA expression of androgen-responsive genes like C3 and SGP-2. nih.gov |
Ligand Binding Affinity Studies with Androgen and Estrogen Receptors
The biological activity of an androgen is initiated by its binding to the androgen receptor (AR). The affinity with which a ligand binds to the receptor is a critical determinant of its potency. 5α-dihydrotestosterone is known to be the most potent endogenous androgen, a characteristic attributed to its high binding affinity and slow dissociation rate from the AR nih.govwikipedia.org.
Ligand binding assays are performed to quantify these interactions. In competitive binding assays, a labeled ligand (traditionally a radiolabeled one like [3H]-DHT) is incubated with the receptor. A series of concentrations of an unlabeled competitor ligand are added, and the displacement of the labeled ligand is measured. This allows for the calculation of the competitor's binding affinity (expressed as Kd, the dissociation constant, or Ki, the inhibition constant). In this context, this compound can be used as a non-radioactive labeled competitor or standard, particularly in assays where detection is performed by mass spectrometry.
Studies have consistently shown that DHT binds to the AR with a higher affinity than testosterone. The dissociation rate of DHT from the receptor is also significantly slower than that of testosterone, which contributes to its enhanced biological activity nih.gov. In contrast, research confirms that DHT does not bind to estrogen receptors (ERα or ERβ) nih.govnih.gov. Any observed interaction between androgen and estrogen signaling pathways is therefore not due to direct competition at the estrogen receptor but rather through more complex mechanisms of crosstalk, such as the modulation of estrogen-responsive genes nih.gov.
| Steroid | Binding Affinity (Kd) in Human Fibroblasts (10-9 M) | Relative Binding Affinity (RBA) vs. Methyltrienolone |
|---|---|---|
| 5α-Dihydrotestosterone (DHT) | 0.72 ± 0.11 | ~50-60% |
| Testosterone (T) | - | ~30-40% |
| Methyltrienolone (R1881) | 0.56 ± 0.06 | 100% |
| 19-Nortestosterone (Nandrolone) | - | ~50-60% |
Binding affinity data is derived from multiple study types, including Scatchard analysis and competitive binding assays. RBA values can vary based on the tissue and specific assay conditions. johnshopkins.edudrugbank.com
Emerging Research Directions and Methodological Advancements with 5α Dihydrotestosterone 19,19,19 D3
Integration with Multi-Omics Technologies (e.g., Steroidomics, Proteomics, Metabolomics)
The advent of multi-omics technologies has revolutionized biological research, and 5α-Dihydrotestosterone-19,19,19-d3 plays a crucial role as an internal standard in ensuring the accuracy and reliability of these comprehensive analyses. Its primary application is in mass spectrometry-based techniques, which are central to steroidomics, proteomics, and metabolomics.
In the field of steroidomics and the broader scope of metabolomics , DHT-d3 is essential for precise quantification of endogenous 5α-dihydrotestosterone. medpace.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis, offering high specificity and sensitivity. researchgate.net The inclusion of a known concentration of DHT-d3 in a biological sample allows for correction of variations that can occur during sample preparation and analysis, a practice known as isotope dilution mass spectrometry. dntb.gov.ua This ensures that the measured levels of the unlabeled, endogenous DHT are accurate. For instance, in a method developed for the simultaneous quantification of DHT and its metabolites in mouse sera, DHT-d3 was used as an internal standard to achieve reliable measurements.
While the direct integration of DHT-d3 into proteomics is less common, its role is significant in studies investigating the effects of androgens on the proteome. In such studies, unlabeled DHT is used to treat cell or animal models, and the resulting changes in protein expression are analyzed. A label-free quantitative proteomic study on rat ovarian granulosa cells treated with DHT identified 4496 quantifiable proteins. researchgate.net Among these, 28 proteins were upregulated and 10 were downregulated in response to DHT treatment, indicating significant effects on cellular processes like proliferation, metabolism, and apoptosis. researchgate.net In this experimental design, DHT-d3 would be the ideal internal standard for quantifying the DHT levels in the cell culture medium or within the cells themselves, ensuring an accurate correlation between the androgen concentration and the observed proteomic changes.
The table below summarizes the findings from the aforementioned proteomics study.
| Category | Number of Proteins | Key Findings |
| Total Proteins Identified | 6124 | Comprehensive proteomic profiling of rat ovarian granulosa cells. |
| Quantifiable Proteins | 4496 | A substantial portion of the identified proteome was quantifiable. |
| Upregulated Proteins | 28 | DHT treatment led to an increase in proteins associated with proliferation. |
| Downregulated Proteins | 10 | DHT treatment resulted in a decrease in proteins related to oxygen transport. |
| Example Upregulated Proteins | Mark3, Mre11a | Implicated in promoting granulosa cell proliferation. |
| Example Downregulated Proteins | Fth1, Nqo1 | Involved in cellular responses to oxidative stress. |
Novel Applications in Comparative Biochemistry and Non-Human Biological Systems
The use of this compound is expanding beyond human-focused research into comparative biochemistry and the study of diverse non-human biological systems. These investigations provide valuable insights into the evolution and function of androgen signaling pathways across different species.
One area of application is in aquatic toxicology and endocrinology. A study on steroid 5α-reductase (5AR) in human and fish cell lines utilized a sensitive LC-MS/MS method that employed DHT-d3 as an internal standard to quantify DHT. nih.gov This research highlighted differences in steroid metabolism between human and fish cells and demonstrated the inhibitory effects of certain compounds on 5AR activity in both. nih.gov Such comparative studies are crucial for understanding the potential endocrine-disrupting effects of environmental contaminants on wildlife.
In amphibians, androgens play a critical role in sexual differentiation. Research on the frog Pelophylax nigromaculatus has shown that exposure to low concentrations of DHT can induce female-to-male sex reversal. researchgate.net While this study used unlabeled DHT, the use of DHT-d3 would be invaluable in pharmacokinetic studies within these animals to determine uptake, metabolism, and tissue-specific concentrations of the androgen, thereby providing a more precise understanding of the dose-response relationship for such dramatic physiological changes.
Studies in rodents also benefit from the use of deuterated DHT. For example, the development of highly sensitive quantification methods for testosterone (B1683101) and DHT in mouse tissues relies on stable isotope-labeled internal standards like DHT-d3 to ensure accuracy. This enables researchers to investigate the tissue-specific roles of androgens in various physiological and pathological processes.
The table below presents a summary of the application of DHT and its deuterated form in various non-human biological systems.
| Organism | Research Focus | Role of this compound |
| Fish (e.g., cell lines) | Comparative endocrinology, 5α-reductase inhibition | Internal standard for accurate quantification of DHT in in-vitro assays. nih.gov |
| Frog (Pelophylax nigromaculatus) | Endocrine disruption, sex reversal | Potential use in pharmacokinetic studies to correlate exposure with biological effects. researchgate.net |
| Mouse | Androgen physiology, tissue-specific analysis | Internal standard for sensitive and accurate quantification of DHT in various tissues. |
| Echinoderm (Asterias rubens) | Steroid metabolism | Deuterated progesterone (B1679170) used to trace metabolic pathways, including the formation of 5α-reduced steroids. nih.gov |
| Chrysophyte Alga (Ochromonas malhamensis) | Sterol biosynthesis | Deuterated cholesterol used as a tracer to study sterol side-chain alkylation. nih.gov |
Methodological Advancements in Deuterium (B1214612) Labeling and Analytical Techniques for Steroid Research
Continuous innovation in deuterium labeling and analytical instrumentation is enhancing the utility of compounds like this compound in steroid research. These advancements focus on improving the synthesis of labeled compounds and increasing the sensitivity and specificity of their detection.
The synthesis of deuterated steroids has been a subject of extensive research, with various methods developed to introduce deuterium atoms at specific positions within the steroid nucleus. nih.gov The synthesis of 19,19,19-trideuterated DHT, in particular, provides a stable, high-mass internal standard that is unlikely to be contaminated with any naturally occurring isotopes of the analyte, ensuring a clean signal in mass spectrometry. nih.gov
In the realm of analytical techniques, LC-MS/MS stands out as the premier method for the quantification of steroids. nih.govresearchgate.net The use of DHT-d3 as an internal standard is a cornerstone of these methods. msacl.org To overcome the challenge of poor ionization efficiency of DHT, which can limit sensitivity, derivatization techniques have been developed. nih.gov For example, reacting DHT with reagents like 2-picolinic acid or hydroxylamine (B1172632) to form derivatives can significantly enhance the signal in the mass spectrometer, allowing for the detection of very low concentrations of the hormone. nih.govmsacl.org
The table below highlights the performance characteristics of a validated LC-MS/MS method for the simultaneous measurement of testosterone and DHT, which utilizes a deuterated internal standard. nih.gov
| Parameter | Testosterone | Dihydrotestosterone |
| Linear Range | 0.35 - 69.3 nmol/L | 0.35 - 34.4 nmol/L |
| Lower Limit of Quantitation (LLOQ) | 0.069 nmol/L | 0.069 nmol/L |
| Within-Run Precision (%CV) | < 5% | < 5% |
| Between-Run Precision (%CV) | < 5% | < 5% |
| Recovery (%) | 100 - 113% | 98 - 107% |
These methodological advancements, from refined synthesis of labeled standards to highly sensitive analytical protocols, underscore the critical and evolving role of this compound in pushing the boundaries of steroid research.
Q & A
Q. What analytical techniques are recommended for detecting 5α-DHT-d3 in serum samples?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution to achieve high specificity and sensitivity. Deuterated internal standards (e.g., 5α-DHT-d3) minimize matrix effects. Validate assays via spike-recovery experiments in human serum, ensuring linearity (1–100 ng/mL) and precision (CV <15%). Cross-validate with certified reference materials (e.g., Cerilliant®) to confirm accuracy .
Q. What storage conditions preserve 5α-DHT-d3 stability for long-term studies?
Store solutions in methanol at -20°C in amber vials to prevent photodegradation. Batch-specific stability data (≥2 years) should be verified via periodic LC-MS analysis. For lyophilized solids, use desiccants and inert atmospheres to avoid hydrolysis .
Advanced Research Questions
Q. How does deuterium substitution at the 19-position affect 5α-DHT-d3 receptor binding kinetics?
Deuterium’s isotopic mass may alter binding thermodynamics. Conduct competitive binding assays using human androgen receptors (AR) expressed in HEK293 cells. Compare dissociation constants (Kd) of deuterated vs. non-deuterated DHT via radiolabeled (³H) ligand displacement. Note that minor isotopic effects (<10% difference) are typical, but steric hindrance at the 19-methyl group could influence AR conformation .
Q. What strategies resolve discrepancies in 5α-reductase activity measurements when using 5α-DHT-d3 as a tracer?
Standardize enzyme sources (e.g., recombinant human SRD5A1 vs. tissue homogenates) and substrate concentrations (1–50 µM testosterone-d3). Control pH optima (SRD5A1: pH 6.5; SRD5A2: pH 5.5) and cofactors (NADPH). Use LC-MS to quantify deuterated DHT directly, avoiding cross-reactivity from immunoassays .
Q. How to validate isotopic purity during 5α-DHT-d3 synthesis for metabolic tracer studies?
Employ high-resolution mass spectrometry (HRMS) to confirm >98% deuterium incorporation at C18. Nuclear magnetic resonance (¹H-NMR) detects protium contamination (<2%) by monitoring the 19-methyl proton signal (δ 0.8–1.1 ppm). Optimize catalytic deuteration using Li/NH3 reduction with CD3I, as described in Covey’s protocol .
Q. What experimental designs mitigate deuterium isotope effects on 5α-DHT-d3 pharmacokinetics?
Compare area-under-the-curve (AUC) values of deuterated and protiated DHT in parallel rodent studies. Model hepatic clearance using physiologically based pharmacokinetics (PBPK) to account for slowed metabolism by CYP3A4. Validate with in vitro microsomal assays, adjusting for reduced Vmax in deuterated substrates .
Q. How to assess 5α-DHT-d3’s role in androgen-deficient disease models (e.g., 5α-reductase deficiency)?
Use CRISPR-edited cell lines lacking SRD5A1/SRD5A2. Administer 5α-DHT-d3 via subcutaneous implants in murine models and monitor virilization markers (e.g., seminal vesicle weight, prostate-specific antigen). Quantify tissue-specific uptake via LC-MS, normalizing to plasma levels .
Q. What methodologies quantify 5α-DHT-d3’s impact on wound healing pathways in keratinocytes?
Perform scratch assays with HaCaT cells treated with 5α-DHT-d3 (1–100 nM). Measure re-epithelialization rates via time-lapse microscopy and transcriptomic analysis (RNA-seq) of β-catenin and TGF-β pathways. Compare results to AR knockout models to isolate receptor-mediated effects .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on 5α-DHT-d3’s stability in biological matrices?
Discrepancies arise from matrix composition (e.g., serum vs. saliva) and storage protocols. Conduct stability studies under simulated conditions (e.g., 37°C for 24 hours) with protease inhibitors. Publish batch-specific degradation rates and recommend matrix-matched calibration curves .
Q. Why do studies report variable 5α-reductase isoform specificity for 5α-DHT-d3?
Isoform selectivity (SRD5A1 vs. SRD5A2) depends on substrate saturation and tissue source. Use isoform-specific inhibitors (e.g., dutasteride for SRD5A1, finasteride for SRD5A2) in kinetic assays. Report Km and Vmax values with 95% confidence intervals to clarify enzyme-substrate affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
